Europium benzoate
Description
Europium benzoate refers to coordination compounds where europium(III) ions are bound to benzoate (C₆H₅COO⁻) ligands. These complexes are synthesized via reactions between europium salts (e.g., EuCl₃) and benzoate anions in aqueous or alcoholic solutions, often forming polymeric structures due to the bridging nature of the carboxylate groups . This compound exhibits notable luminescent properties, primarily due to the sharp emission peaks of Eu³+ in the red region (⁵D₀ → ⁷F₂ transition at ~614 nm) . The luminescence efficiency is influenced by the coordination environment; for instance, mixed complexes with lanthanum(III) (La³+) demonstrate enhanced fluorescence intensity, achieving over 40% improvement when 40–70% of Eu³+ is substituted with La³+ . This compound derivatives are also explored in materials science, such as in organic memory devices and doped nanoparticles for tunable optical emissions .
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
40712-26-3 |
|---|---|
Molecular Formula |
C7H6EuO2 |
Molecular Weight |
274.08 g/mol |
IUPAC Name |
benzoic acid;europium |
InChI |
InChI=1S/C7H6O2.Eu/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |
InChI Key |
HIMJYPIKSSLZDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)O.[Eu] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.[Eu] |
Other CAS No. |
40712-26-3 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Characterization
The synthesis of europium benzoate typically involves the reaction of europium(III) chloride with benzoic acid in an aqueous solution. The resulting complex can be characterized using various techniques such as infrared spectroscopy (IR), thermogravimetric analysis (TGA), and X-ray diffraction (XRD).
Key Characteristics:
- Chemical Formula :
- Molar Mass : Approximately 300.25 g/mol
- Luminescent Properties : Exhibits characteristic red emission due to the transition of europium ions.
Luminescent Applications
Europium compounds are primarily known for their luminescence, making them suitable for various optical applications:
- Lighting and Displays : this compound is used in phosphors for LED technology and display devices. Its ability to emit bright red light enhances the color quality in screens.
- Luminescent Sensors : The compound can be employed in sensors for detecting environmental changes, such as temperature or pH variations. For instance, studies have shown that europium-doped materials exhibit changes in luminescence intensity with varying temperatures, making them suitable for temperature sensing applications .
Biomedical Applications
The unique luminescent properties of europium compounds also find applications in biomedical fields:
- Imaging Techniques : Europium complexes are utilized in time-resolved luminescence imaging microscopy (TR-DLIM), which allows for high-contrast imaging of biological specimens. The delayed emission from europium ions provides a significant advantage over traditional fluorescent probes by minimizing background noise from autofluorescence .
- Drug Delivery Systems : Research indicates that europium complexes can be conjugated with drug molecules to create targeted delivery systems. The luminescence can be used to track the location and release of drugs within biological systems.
Case Study 1: Luminescent Sensors
A study demonstrated the synthesis of a europium complex with benzoate ligands that exhibited enhanced sensitivity to temperature changes. The complex showed a significant increase in luminescence intensity at elevated temperatures, indicating its potential application as a temperature sensor in various industrial processes .
Case Study 2: Imaging Applications
In another research project, a streptavidin-based macromolecular complex was developed using europium-fluorescent chelates for imaging biotin-labeled ligands. This system exhibited high quantum yields and was effective in visualizing live cells, showcasing the utility of europium complexes in cellular imaging techniques .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | |
| Molar Mass | 300.25 g/mol |
| Emission Peak | 612 nm |
| Quantum Yield | High |
| Application Area | Details |
|---|---|
| Lighting | Phosphors for LEDs |
| Temperature Sensing | Changes in luminescence with temperature |
| Biomedical Imaging | Time-resolved imaging techniques |
Chemical Reactions Analysis
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) of [Eu₂(BA)₆(dmbpy)₂] (BA = benzoate; dmbpy = 4,4′-dimethyl-2,2′-bipyridine) reveals four decomposition stages:
| Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |
|---|---|---|---|
| 1 | 232–360 | 25.3 | Loss of coordinated dmbpy ligands |
| 2 | 360–455 | 32.1 | Decomposition of benzoate ligands |
| 3 | 455–495 | 22.7 | Oxidation of residual carbon |
| 4 | >495 | 19.9 | Formation of Eu₂O₃ residue |
Kinetic parameters for Stage 1, calculated via Achar and Madhusudanan–Krishnan–Ninan methods, suggest a diffusion-controlled process (activation energy: ~120 kJ/mol) .
Luminescence and Energy Transfer
The coordination environment significantly impacts luminescent properties:
-
Compound 3 shows 15% higher emission intensity than 2 due to reduced non-radiative energy loss from water molecules.
-
Decay times increase from 0.58 ms (2) to 0.72 ms (3) , indicating enhanced energy transfer efficiency from ligands to Eu³⁺ .
Reactivity with Competing Ligands
Europium benzoate complexes undergo ligand exchange in the presence of stronger chelators (e.g., cryptands):
-
Electrochemical studies show improved oxidative stability of Eu²⁺ when coordinated with cryptand derivatives (anodic peak potential up to −0.035 V vs. Fc/Fc⁺) .
-
Benzoate ligands are displaced by multidentate ligands (e.g., thenoyltrifluoroacetone) under basic conditions, forming heteroleptic complexes with enhanced sensor capabilities .
Biological and Environmental Interactions
While benzoate itself is non-genotoxic , this compound’s biological interactions remain understudied. In biomaterial contexts, Eu³⁺ doping enhances osteogenic and angiogenic properties, but specific benzoate-mediated mechanisms require further exploration .
This synthesis of experimental data underscores the role of ligand coordination and reaction conditions in modulating this compound’s chemical and functional properties.
Comparison with Similar Compounds
Key Observations :
- Europium benzoate forms heteronuclear polymers with La³+, whereas terbium benzoate is often integrated into LRHs for improved stability .
- Doped systems (e.g., Eu³+ in ZrO₂ nanoparticles) utilize benzoate as a capping ligand, enabling size control (~3–4 nm) and tunable emissions .
Luminescence Properties
Key Observations :
- Terbium benzoate in LRHs achieves higher thermal stability but lower temperature sensitivity (<1%·K⁻¹) compared to pure coordination compounds .
- Eu-doped ZrO₂ nanoparticles show cooperative effects between benzoate ligands and ZrO₂ defects, enabling purplish-pink to greenish-blue emission shifts .
Solubility and Biocompatibility
Preparation Methods
Direct Precipitation from Aqueous Solutions
The most straightforward method for synthesizing europium benzoate involves the direct reaction of europium salts with benzoic acid or its derivatives in aqueous media. In a typical procedure, europium(III) nitrate hexahydrate ($$ \text{Eu}(\text{NO}3)3 \cdot 6\text{H}2\text{O} $$) is dissolved in deionized water and mixed with a stoichiometric excess of sodium benzoate ($$ \text{NaC}7\text{H}5\text{O}2 $$) under vigorous stirring. The reaction proceeds via ligand substitution, where nitrate anions are displaced by benzoate ligands, forming a precipitate of this compound ($$ \text{Eu}(\text{C}7\text{H}5\text{O}2)3 $$).
Critical parameters include pH control (optimized at 6.5–7.5) and temperature (60–80°C), which influence nucleation rates and particle size. Yield improvements up to 85% are achieved by refluxing the mixture for 12–24 hours, as prolonged reaction times ensure complete ligand coordination. Post-synthesis, the product is isolated via centrifugation, washed with ethanol to remove unreacted precursors, and dried under vacuum.
Hydrothermal Synthesis
Hydrothermal methods enable the crystallization of this compound under elevated temperatures and pressures, yielding highly ordered structures. In one approach, europium chloride ($$ \text{EuCl}_3 $$) and benzoic acid are dissolved in a water-ethanol solvent (3:1 v/v) and transferred to a Teflon-lined autoclave. The mixture is heated to 120–150°C for 48–72 hours, facilitating the formation of binuclear europium complexes bridged by benzoate ligands.
This method produces single crystals suitable for X-ray diffraction analysis, revealing a nine-coordinate europium center bonded to seven oxygen atoms from five benzoate ligands and two nitrogen atoms from ancillary ligands like 1,10-phenanthroline. Hydrothermal synthesis favors the incorporation of auxiliary ligands, enhancing luminescence efficiency by reducing non-radiative decay pathways.
Anion Exchange in Layered Europium Hydroxides
A novel strategy involves the use of layered europium hydroxides (LEuHs) as precursors for anion exchange. Sheichenko et al. demonstrated that layered europium basic chloride ($$ \text{Eu}2(\text{OH})5\text{Cl} \cdot n\text{H}2\text{O} $$), synthesized via hydrolysis of $$ \text{EuCl}3 $$ with propylene oxide, undergoes anion exchange with benzoate ions in aqueous solution. The interlayer chloride ions are replaced by benzoate anions at 60°C over 24 hours, resulting in a layered this compound structure.
This method achieves yields exceeding 90%, with the intercalated benzoate ligands inducing a distortion in the europium coordination sphere, as evidenced by luminescence spectroscopy. The redshift in $$ ^5\text{D}0 \rightarrow ^7\text{F}2 $$ transitions confirms reduced local symmetry around $$ \text{Eu}^{3+} $$, a critical factor for enhancing radiative emission.
Solvothermal Synthesis with Ester Derivatives
Patents disclose the use of benzoic acid esters as intermediates for this compound synthesis. For example, methyl benzoate ($$ \text{CH}3\text{C}7\text{H}5\text{O}2 $$) reacts with europium isopropoxide ($$ \text{Eu}(\text{O}^i\text{Pr})_3 $$) in tetrahydrofuran (THF) under inert conditions. Transesterification occurs at 80°C, yielding this compound and methanol as a byproduct.
This route avoids aqueous conditions, minimizing hydrolysis side reactions. The product is purified via recrystallization from dichloromethane, with FT-IR analysis confirming the absence of ester groups (absence of $$ \nu(\text{C=O}) $$ at 1720 cm$$^{-1}$$). Solvothermal methods are particularly advantageous for synthesizing air-sensitive europium complexes.
Microwave-Assisted Synthesis
Microwave irradiation accelerates this compound formation by enhancing reaction kinetics. A mixture of $$ \text{Eu}(\text{NO}3)3 $$ and benzoic acid in dimethylformamide (DMF) is irradiated at 100°C for 30 minutes, achieving 78% yield. The rapid dielectric heating promotes uniform nucleation, resulting in nanoparticles with an average size of 20–30 nm.
Comparative Analysis of Synthesis Methods
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Crystallinity |
|---|---|---|---|---|---|
| Direct Precipitation | $$ \text{Eu}(\text{NO}3)3 $$, $$ \text{NaC}7\text{H}5\text{O}_2 $$ | 60–80 | 12–24 | 85 | Amorphous |
| Hydrothermal | $$ \text{EuCl}_3 $$, benzoic acid | 120–150 | 48–72 | 92 | Single crystal |
| Anion Exchange | LEuH, $$ \text{NaC}7\text{H}5\text{O}_2 $$ | 60 | 24 | 90 | Layered |
| Solvothermal | $$ \text{Eu}(\text{O}^i\text{Pr})_3 $$, methyl benzoate | 80 | 6 | 75 | Polycrystalline |
| Microwave | $$ \text{Eu}(\text{NO}3)3 $$, benzoic acid | 100 | 0.5 | 78 | Nanoparticulate |
Q & A
Q. What are the established methods for synthesizing europium benzoate, and how can its purity be validated?
this compound synthesis typically involves reacting europium salts (e.g., EuCl₃) with sodium benzoate in aqueous or solvent-based systems under controlled pH. Key validation steps include:
- X-ray diffraction (XRD) to confirm crystal structure .
- FTIR spectroscopy to verify benzoate ligand coordination .
- Elemental analysis (e.g., ICP-MS) to ensure stoichiometric ratios .
- Photoluminescence spectroscopy to assess europium’s characteristic emission peaks (e.g., ⁵D₀→⁷F₂ transition at ~615 nm) .
Q. How should researchers design experiments to evaluate this compound’s photophysical properties?
- Experimental variables : Temperature, solvent polarity, and ligand-to-metal ratios to study energy transfer efficiency .
- Control groups : Compare with other lanthanide benzoates (e.g., terbium benzoate) to isolate europium-specific behaviors .
- Data collection : Use time-resolved fluorescence spectroscopy to measure decay kinetics and quantum yields .
Q. What are the best practices for characterizing this compound’s stability under different environmental conditions?
- Thermogravimetric analysis (TGA) to assess thermal stability .
- Solubility tests in polar/non-polar solvents to inform application suitability (e.g., biomedical vs. optoelectronic uses) .
- Long-term exposure studies to UV light, moisture, and oxygen to evaluate degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?
- Systematic review : Compare synthesis protocols (e.g., solvent, pH, annealing) across studies to identify variables affecting PLQY .
- Replication studies : Reproduce conflicting experiments under standardized conditions to isolate methodological discrepancies .
- Meta-analysis : Use statistical tools to aggregate data and identify trends (e.g., higher PLQY in anhydrous vs. hydrated forms) .
Q. What advanced techniques are suitable for probing this compound’s magnetic properties in spintronics applications?
- SQUID magnetometry to measure magnetic susceptibility and moment alignment .
- X-ray absorption spectroscopy (XAS) to study europium’s oxidation state and local coordination environment .
- Theoretical modeling (e.g., DFT calculations) to correlate experimental data with electronic structure .
Q. How can this compound be integrated into nanoparticle systems for biomedical imaging, and what challenges arise?
- Synthesis : Encapsulate this compound in biocompatible polymers (e.g., PLGA) to enhance aqueous stability .
- Characterization : Use TEM and dynamic light scattering (DLS) to confirm nanoparticle size and uniformity .
- Challenges : Address potential cytotoxicity via in vitro assays (e.g., MTT tests) and optimize excitation wavelengths to minimize tissue autofluorescence .
Methodological Guidance
Q. How should researchers address data gaps in this compound’s environmental impact assessments?
- Adopt FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable via platforms like the EU Common Data Platform on Chemicals .
- Collaborate with regulatory bodies : Align experimental designs with EFSA/REACH requirements for endocrine disruption or ecotoxicity studies .
Q. What strategies improve the reproducibility of this compound studies in interdisciplinary research?
- Detailed protocols : Document synthesis steps, instrumentation settings, and raw data in supplementary materials .
- Open data sharing : Deposit datasets in repositories like Zenodo or Figshare with unique identifiers (DOIs) .
- Interlab comparisons : Participate in consortium-led studies to validate results across institutions .
Data Management and Reporting
Q. How can researchers ensure compliance with EU data standards when publishing this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
